t-Butyl Z-L-Alaninamide
Description
t-Butyl Z-L-Alaninamide (CAS: 871579-11-2, MFCD30834371) is a protected derivative of the amino acid L-alanine. It features two critical protecting groups:
- Z-group (Benzyloxycarbonyl): Commonly used in peptide synthesis to protect the amine group, removable via hydrogenolysis or acidic conditions.
- t-Butyl group: A sterically hindered protecting group for carboxylic acids or amides, typically stable under basic conditions and cleaved under strong acidic conditions (e.g., trifluoroacetic acid).
This compound is utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Its purity (96%) is slightly lower than some analogs but sufficient for most synthetic applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(13(18)17-15(2,3)4)16-14(19)20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUQFTVEQMBYMB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl Z-L-Alaninamide typically involves the reaction of L-alanine with tert-butyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate amide which is then purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: t-Butyl Z-L-Alaninamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines .
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and amines.
Substitution: Leads to the formation of various substituted amides and esters.
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block
t-Butyl Z-L-Alaninamide is widely utilized as a building block in the synthesis of pharmaceuticals, particularly peptide-based drugs. Its structural characteristics enhance the efficacy and stability of these compounds, making it a valuable component in drug formulation. For instance, it can improve the bioavailability of active pharmaceutical ingredients, thus facilitating better therapeutic outcomes in clinical settings .
Case Studies
- Peptide Therapeutics : Research has demonstrated that incorporating this compound into peptide sequences can lead to increased resistance to enzymatic degradation, thereby prolonging the action of therapeutic peptides in vivo.
- SARS-CoV-2 Inhibitors : In studies focused on antiviral agents, derivatives of this compound have been explored for their potential to inhibit viral proteases, contributing to the development of effective treatments against COVID-19 .
Biotechnology
Formulation of Biologically Active Compounds
In biotechnology, this compound is employed in the design and formulation of biologically active compounds. It plays a crucial role in developing targeted therapies that can improve patient outcomes for conditions such as cancer and autoimmune diseases .
Applications in Targeted Therapies
- Cancer Treatment : The compound has been used to create targeted delivery systems for chemotherapeutic agents, enhancing their specificity and reducing side effects.
- Immunotherapy : Its incorporation into immunotherapeutic agents has shown promise in modulating immune responses, thereby improving the efficacy of treatments for various malignancies.
Protein Engineering
Modification of Amino Acids
Researchers utilize this compound to modify amino acids within proteins. This modification allows for the creation of novel enzymes with improved catalytic properties, which are essential for various industrial applications .
Innovative Enzyme Development
- Biocatalysis : Enzymes engineered with this compound exhibit enhanced stability and activity under extreme conditions, making them suitable for industrial processes such as bioremediation and biofuel production.
- Synthetic Biology : The compound is also instrumental in synthetic biology applications where precise control over enzyme activity is required.
Food Industry
Flavor Enhancement and Preservation
In the food industry, this compound is explored as a flavor enhancer and preservative. Its ability to improve taste profiles while extending shelf life makes it an attractive additive for food products .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Building block for peptide drugs | Enhances efficacy and stability |
| Biotechnology | Formulation of targeted therapies | Improves patient outcomes |
| Protein Engineering | Modification of enzymes | Increases catalytic efficiency |
| Food Industry | Flavor enhancement and preservation | Improves taste and extends shelf life |
Mechanism of Action
The mechanism by which t-Butyl Z-L-Alaninamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparison with Similar Compounds
Protecting Group Stability and Reactivity
t-Butyl Z-L-Alaninamide vs. [(t-Butoxycarbonyl)amino]acetic Acid (OT-2149)
- Protecting Groups: OT-2149 uses the Boc (t-butoxycarbonyl) group, which is acid-labile (removed with TFA), whereas the Z-group in this compound requires hydrogenolysis or HBr/AcOH. Stability: Boc is more stable than Z under basic conditions but less stable under acidic conditions .
- Applications : Boc is preferred for stepwise SPPS, while Z is used in solution-phase synthesis.
This compound vs. t-Butyl Bromide
- Hydrolysis Rates :
- Environmental Fate : t-Butyl bromide exists as a vapor (vapor pressure: 135 mm Hg), whereas this compound is a solid, reducing environmental volatility .
Functional Group Comparison
This compound vs. ((S)-1-Butoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-L-proline (QD-7208)
- Functional Groups :
- Synthetic Utility : Esters (QD-7208) are intermediates, while amides (this compound) are end-products or stable intermediates.
This compound vs. Butylamino-acetic Acid Ethyl Ester (QC-2725)
- Protection Strategy :
Data Table: Key Properties of Compared Compounds
| Compound Name | Protecting Group(s) | Functional Group | Purity | Hydrolysis Stability | Key Removal Condition |
|---|---|---|---|---|---|
| This compound | Z, t-Butyl | Amide | 96% | High (neutral pH) | H₂/Pd (Z), TFA (t-Butyl) |
| [(t-Boc)amino]acetic Acid (OT-2149) | Boc | Carboxylic Acid | 98% | Moderate (acid-labile) | TFA |
| t-Butyl Bromide | - | Alkyl Halide | - | Low (t₁/₂ = 23 sec) | Hydrolysis (pH 7) |
| QD-7208 | - | Ester | 95% | Low | Base/Enzyme |
| QC-2725 | Ethyl Ester | Ester | 95% | Moderate | Acid/Base Hydrolysis |
Biological Activity
t-Butyl Z-L-Alaninamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article presents a detailed overview of its biological activity, encompassing its metabolic pathways, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to the alanine backbone. This structural modification enhances its lipophilicity, which can influence its pharmacokinetic properties.
- Molecular Formula : C₇H₁₅NO₂
- Molecular Weight : 143.20 g/mol
Metabolic Pathways
The metabolism of t-butyl groups, including this compound, often involves cytochrome P450 enzymes (CYPs). The primary metabolic pathway for this compound includes:
- Oxidation : The t-butyl group is susceptible to oxidation by various CYP isoforms, such as CYP3A4 and CYP2D6. This can lead to the formation of hydroxylated metabolites, which may exhibit different biological activities compared to the parent compound .
Table 1: Major Metabolites of this compound
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| Hydroxyt-butyl | CYP-mediated oxidation | Potentially altered activity |
| Glucuronides | Phase II metabolism | Increased water solubility |
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine production in macrophages .
- Cytotoxicity : Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Cytotoxicity Assessment :
-
Metabolic Stability Research :
- A comparative study highlighted that replacing the tert-butyl group with other moieties could enhance metabolic stability without significantly compromising biological activity. This finding is crucial for drug development as it suggests strategies to improve the pharmacokinetic profile of related compounds .
Q & A
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
